(S)-2-(3-Tert-butyl-3-methylureido)-3,3-dimethylbutanoic acid
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Overview
Description
(S)-2-(3-Tert-butyl-3-methylureido)-3,3-dimethylbutanoic acid is a synthetic organic compound with the molecular formula C12H24N2O3 It is characterized by the presence of a tert-butyl group, a methylureido group, and a dimethylbutanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Tert-butyl-3-methylureido)-3,3-dimethylbutanoic acid typically involves the following steps:
Formation of the tert-butyl group:
Introduction of the methylureido group: This step involves the reaction of an appropriate amine with an isocyanate to form the urea derivative.
Formation of the dimethylbutanoic acid backbone: This can be synthesized through standard organic synthesis techniques involving the appropriate starting materials and reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-Tert-butyl-3-methylureido)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, hydroxides, and amines; electrophiles such as alkyl halides and acyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
(S)-2-(3-Tert-butyl-3-methylureido)-3,3-dimethylbutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (S)-2-(3-Tert-butyl-3-methylureido)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. Generally, the compound may interact with enzymes, receptors, or other biomolecules to exert its effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (S)-(3-(hydroxymethyl)pyrrolidin-3-yl)carbamate: Another compound with a tert-butyl group and a similar structural motif.
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: A compound with a tert-butoxycarbonyl group and a similar backbone.
Uniqueness
(S)-2-(3-Tert-butyl-3-methylureido)-3,3-dimethylbutanoic acid is unique due to its specific combination of functional groups and stereochemistry
Properties
IUPAC Name |
2-[[tert-butyl(methyl)carbamoyl]amino]-3,3-dimethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)8(9(15)16)13-10(17)14(7)12(4,5)6/h8H,1-7H3,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZXJCRZPKUAAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)N(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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